(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is an organic compound classified as a polycyclic aromatic hydrocarbon. It is a derivative of chrysene and is notable for its potential biological activities, including its role as a precursor to various carcinogenic metabolites. The compound is recognized for its chiral centers, which contribute to its stereochemistry and reactivity.
The compound can be synthesized from readily available starting materials through various organic reactions. Notably, it has been studied in the context of its metabolic pathways and potential carcinogenic effects.
The synthesis of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol has been achieved through several methods. A prominent approach includes the enantioselective synthesis utilizing a chiral building block derived from N,N-diethylbenzamide.
The molecular structure of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol features two hydroxyl groups on a tetrahydroanthracene framework.
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol participates in various chemical reactions that highlight its reactivity due to the presence of hydroxyl groups.
The mechanism by which (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol exerts its biological effects involves metabolic activation leading to the formation of electrophilic species capable of interacting with cellular macromolecules.
Upon metabolism by cytochrome P450 enzymes, this compound can be converted into highly reactive metabolites that bind covalently to DNA and proteins. This interaction may initiate carcinogenic processes by causing mutations during DNA replication .
The physical and chemical properties of (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol are crucial for understanding its behavior in various environments.
The presence of hydroxyl groups makes this compound polar and reactive towards electrophiles and nucleophiles. Its stability under different conditions can vary significantly based on environmental factors such as pH and solvent polarity.
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol has several scientific applications:
The enantioselective synthesis of (−)-(1R,2R)-1,2-dihydrochrysene-1,2-diol (87% ee) employs a strategic sequence beginning with N,N-diethylbenzamide as the foundational building block. The critical stereochemical control is achieved via the Shi epoxidation – a fructose-derived organocatalyst-mediated reaction – applied to a tetralone scaffold assembled through Negishi cross-coupling. This sequence involves ortho-lithiation of N,N-diethylbenzamide with sec-butyllithium (s-BuLi), transmetalation with zinc chloride (ZnCl₂), and palladium-catalyzed coupling with ethyl 4-bromobutyrate. The resulting intermediate undergoes ring closure and oxidation adjustments to form the chrysene backbone. Subsequent Shi epoxidation installs the trans-diol moiety with high enantioselectivity, exploiting the catalyst’s ability to differentiate prochiral faces of the alkene [1] [2].
Alternative synthetic routes evaluated include:
Table 1: Key Steps in Stereoselective Synthesis
Step | Reagent/Conditions | Function | Yield/ee |
---|---|---|---|
Ortho-lithiation | s-BuLi, TMEDA, −78°C | Benzamide functionalization | 92% |
Negishi Coupling | Pd(dba)₂, ZnCl₂, ethyl 4-bromobutyrate | Tetralone scaffold assembly | 85% |
Shi Epoxidation | Shi catalyst, oxone, CH₃CN/H₂O | Enantioselective epoxidation | 87% ee |
Diol formation | H₂O⁺, THF | Epoxide hydrolysis to trans-diol | 95% |
(1R,2R)-1,2-dihydrochrysene-1,2-diol serves as the metabolic precursor to chrysene diol epoxides (DEs), the ultimate carcinogens responsible for DNA adduction. Enzymatic activation proceeds via a three-step pathway:
Chemically, diol epoxides are synthesized by treating (1R,2R)-diol with peroxyacids (e.g., m-CPBA) or via halohydrin intermediates. The anti-DE isomer exhibits greater stability and carcinogenicity due to its diaxial conformation, facilitating covalent binding to DNA guanine residues at the N² position. This mirrors the activation of benzo[a]pyrene, where (+)-anti-DE is the primary tumorigenic agent [5] [6].
Table 2: Properties of Chrysene Diol Epoxide Isomers
Isomer | Configuration | Relative Abundance | DNA Adduct Formation | Stability |
---|---|---|---|---|
anti-DE | r-7,t-8,t-9,10-oxy | ~90% | High (major adducts) | Moderate (t₁/₂ = 12 h) |
syn-DE | r-7,t-8,c-9,10-oxy | ~10% | Low | Low (t₁/₂ = 2 h) |
Methyl substitution at C5 of chrysene significantly alters the stereochemical and biological behavior of diol epoxide metabolites. 5-Methylchrysene (5-MC) undergoes metabolic activation to 1,2-diol-3,4-epoxide derivatives, where the methyl group resides in the same bay region as the epoxide ring. This structural perturbation:
Table 3: Impact of Methyl Substitution on Diol Epoxide Properties
Parameter | Chrysene DEs | 5-Methylchrysene DEs | Structural Basis |
---|---|---|---|
Preferred conformation | Diequatorial (85%) | Diaxial (70%) | Steric hindrance from C5-methyl group |
anti:syn ratio | 10:1 | 4:1 | Altered kinetics of epoxidation |
Tumorigenic potency | Moderate | High | Increased DNA binding affinity |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3